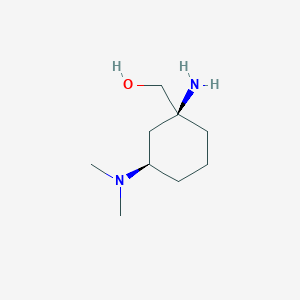

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol

Description

Properties

IUPAC Name |

[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZYAULVAJYXNN-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@](C1)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol, often referred to as a cyclohexylamine derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl structure with amino and dimethylamino functional groups. This configuration is believed to play a crucial role in its interaction with biological targets.

Pharmacological Profile

Research indicates that ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol exhibits various biological activities, particularly in the realm of neuropharmacology. Below are key areas of its pharmacological profile:

- Receptor Interaction : The compound has been shown to interact with several neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, with mechanisms involving apoptosis induction in cancer cell lines.

The mechanisms by which ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol exerts its effects are still under investigation. Some proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies have indicated that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis through mitochondrial pathways, affecting key proteins such as Bax and Bcl-2.

Table 1: In Vitro Antitumor Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 6.92 | Apoptosis via mitochondrial pathway |

| A549 | 8.99 | Cell cycle arrest at S phase |

| DU145 | 7.89 | Induction of pro-apoptotic factors |

| MCF7 | 8.26 | Inhibition of anti-apoptotic factors |

Data derived from various studies demonstrating the compound's effectiveness against different cancer cell lines.

Detailed Findings

- HepG2 Cells : Treatment with ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol resulted in significant apoptosis as evidenced by increased levels of activated caspase-3 and alterations in mitochondrial membrane potential.

- A549 Cells : The compound demonstrated a strong inhibition rate, suggesting a robust capacity to disrupt cellular proliferation pathways.

- Mechanistic Studies : Flow cytometry analyses revealed that exposure to the compound increased the percentage of cells in the S phase, indicating an interruption in normal cell cycle progression.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

One of the primary applications of ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol is in the development of analgesics. Research indicates that compounds with similar structures exhibit significant pain-relieving properties without the severe side effects associated with traditional opioids. For instance, tramadol, a well-known analgesic, shares structural similarities and has been shown to effectively manage pain while minimizing addiction risks .

Neurological Applications

This compound has also been explored for its effects on various neurological targets. Studies have identified it as a potential negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in anxiety and depression disorders. The modulation of mGluR5 could lead to new treatments for anxiety-related conditions, as indicated by its efficacy in preclinical models .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol involves several chemical transformations that allow for the introduction of various functional groups. These modifications can enhance the compound's pharmacological profile. For example, the incorporation of different substituents at the amino or hydroxyl positions can lead to derivatives with improved potency and selectivity .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study demonstrated that altering the cyclohexyl structure could significantly impact biological activity. By systematically modifying the dimethylamino group or the hydroxymethyl moiety, researchers were able to identify compounds with enhanced binding affinity to target receptors . This approach not only aids in understanding the compound's mechanism but also facilitates the design of more effective therapeutic agents.

Potential Therapeutic Uses

Anxiolytic Effects

Research has highlighted the anxiolytic potential of compounds related to ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol. In preclinical studies, certain derivatives demonstrated significant reductions in anxiety-like behaviors in animal models, suggesting their viability as anxiolytic agents .

Antidepressant Activity

Given its interaction with glutamate receptors, this compound may also play a role in treating depression. The modulation of neurotransmitter systems involved in mood regulation presents a promising avenue for developing new antidepressants .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol and selected analogs:

Key Differences and Implications

Functional Group Diversity: The target compound’s dimethylamino group enhances its basicity and solubility in polar organic solvents compared to simpler amino derivatives like (1-(aminomethyl)cyclohexyl)methanol . Thiourea derivatives (e.g., C₁₅H₁₈F₅N₃S) exhibit strong hydrogen-bonding capabilities due to the thiourea moiety, which may enhance binding affinity in catalytic or biological systems . Nitrile- and carbonyl-containing analogs (e.g., C₁₇H₁₄N₆O) show higher thermal stability (m.p. >350°C), likely due to extensive π-π stacking and hydrogen-bond networks .

Stereochemical Considerations: The (1S,3R) configuration of the target compound distinguishes it from stereoisomers like (1R,3S)-3-aminocyclohexylmethanol hydrochloride, which may exhibit divergent pharmacokinetic or synthetic reactivity profiles .

Pyrrole-carboxylate derivatives (e.g., C₁₉H₁₉N₅O₃) are synthesized in high yields (89%) and may serve as intermediates for pharmaceuticals or agrochemicals .

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are recommended for producing high-purity ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol?

- Methodology : Use chiral organocatalysts or enantioselective hydrogenation to resolve racemic mixtures. For example, HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) can separate stereoisomers, as demonstrated in the resolution of structurally similar cyclohexylamine derivatives . Kinetic resolution via asymmetric catalysis (e.g., thiourea-based organocatalysts) is also viable, leveraging hydrogen-bonding interactions to favor the desired (1S,3R)-configuration .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy. Key NOE (Nuclear Overhauser Effect) interactions between the amino, dimethylamino, and hydroxymethyl groups can validate the (1S,3R)-configuration. Polarimetry or chiral HPLC retention times should align with reference standards .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodology :

- HPLC-MS : Quantify impurities using reversed-phase C18 columns with MS detection (e.g., ESI+ mode for amine-containing compounds). Mobile phases often include water/acetonitrile with 0.1% formic acid .

- NMR : 1D H and C NMR to confirm molecular structure, with 2D experiments (COSY, HSQC) resolving coupling patterns and stereochemical assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across stereoisomers of this compound?

- Methodology : Conduct parallel in vitro assays (e.g., enzyme inhibition, receptor binding) on all stereoisomers. For example, if the (1S,3R)-isomer shows unexpected low activity compared to (1R,3S), analyze molecular docking simulations to identify steric clashes or hydrogen-bonding mismatches. Cross-reference with structural analogs like ((1R,3S)-3-aminocyclopentyl)methanol hydrochloride, where stereochemistry drastically alters biological target engagement .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

- Methodology : Perform molecular dynamics (MD) simulations paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, the (1S,3R)-configuration may optimize hydrogen bonding with catalytic residues in enzymes (e.g., kinases or aminotransferases), while the dimethylamino group enhances membrane permeability via cation-π interactions .

Q. What are the challenges in scaling up enantioselective synthesis without compromising optical purity?

- Methodology : Optimize catalytic asymmetric synthesis using continuous-flow reactors to enhance reproducibility. Monitor reaction kinetics via in-line FTIR or Raman spectroscopy. For example, catalytic systems like thiourea-based organocatalysts (e.g., S,S-TUC) can achieve >95% enantiomeric excess (ee) in gram-scale syntheses .

Q. How can metabolic stability and toxicity be evaluated preclinically for this compound?

- Methodology :

- In vitro assays : Cytochrome P450 (CYP) inhibition screens and hepatocyte stability studies.

- In vivo models : Pharmacokinetic profiling in rodents, focusing on plasma half-life and metabolite identification via LC-HRMS. Structural analogs like U-47700 (a cyclohexylamine derivative) highlight the importance of dimethylamino group positioning in reducing hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.